Gadobutrol is a macrocyclic gadolinium-based contrast agent (GBCA) used in MRI. [, , , ] It belongs to the class of paramagnetic contrast agents, which enhance the contrast of MRI images by influencing the magnetic properties of nearby water molecules. [, , , , , , , , ] This property allows for better visualization of anatomical structures and abnormalities. [, , , , , , , , , , , , , , , , ]
The synthesis of gadobutrol involves complex multistep reactions. While detailed descriptions are beyond the scope of this analysis, key steps involve chelating gadolinium ions (Gd3+) with a macrocyclic ligand. This macrocyclic ligand, often a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), provides a stable environment for the gadolinium ion, ensuring its safety and effectiveness as a contrast agent. [, , ]
Gadobutrol's molecular structure features a gadolinium ion (Gd3+) tightly bound within a macrocyclic chelate. [, , ] This macrocyclic structure, derived from DOTA, encapsulates the gadolinium ion, limiting its interaction with surrounding tissues and enhancing its stability. [, , , ] This structural feature contributes to its favorable safety profile compared to linear GBCAs. [, ]
Gadobutrol's mechanism of action relies on the paramagnetic properties of the gadolinium ion. [, , , ] When injected intravenously, gadobutrol distributes into the extracellular space. [, ] The gadolinium ion, with its seven unpaired electrons, shortens the T1 relaxation time of nearby water protons. [, , , , , ] This T1 shortening effect leads to increased signal intensity on T1-weighted MRI images, enhancing the contrast between tissues and facilitating the visualization of anatomical structures and lesions. [, , , , , , , , , , , , , , , , , ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5